tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 171559-74-3
VCID: VC4873415
InChI: InChI=1S/C11H14N2O5/c1-11(2,3)18-9(14)7-12-6-4-5-8(10(12)15)13(16)17/h4-6H,7H2,1-3H3
SMILES: CC(C)(C)OC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-]
Molecular Formula: C11H14N2O5
Molecular Weight: 254.242

tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

CAS No.: 171559-74-3

Cat. No.: VC4873415

Molecular Formula: C11H14N2O5

Molecular Weight: 254.242

* For research use only. Not for human or veterinary use.

tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate - 171559-74-3

Specification

CAS No. 171559-74-3
Molecular Formula C11H14N2O5
Molecular Weight 254.242
IUPAC Name tert-butyl 2-(3-nitro-2-oxopyridin-1-yl)acetate
Standard InChI InChI=1S/C11H14N2O5/c1-11(2,3)18-9(14)7-12-6-4-5-8(10(12)15)13(16)17/h4-6H,7H2,1-3H3
Standard InChI Key DWWAUQIESJGSDR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

The compound’s IUPAC name, tert-butyl 2-(3-nitro-2-oxopyridin-1-yl)acetate, reflects its core pyridine ring substituted at the 1-position with an acetoxy group and at the 3-position with a nitro group. Key structural features include:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

  • Nitro group (-NO₂): Located at the 3-position, contributing to electron-withdrawing effects and reactivity.

  • Oxo group (=O): At the 2-position, forming a pyridone structure.

  • tert-Butyl ester (-OC(O)C(CH₃)₃): A bulky, hydrolytically stable ester group at the 1-position .

The molecular structure is confirmed via spectroscopic data:

  • SMILES: CC(C)(C)OC(=O)CN1C=CC=C(C1=O)N+[O-]

  • InChIKey: DWWAUQIESJGSDR-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight254.24 g/mol
Density1.28 ± 0.1 g/cm³
Boiling Point399.4 ± 42.0 °C (predicted)
SolubilityNot fully characterized
LogP (Partition Coefficient)1.28 (predicted)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate typically involves N-alkylation of pyridone precursors. A common route includes:

  • Formation of the pyridone core: 3-Nitro-2-pyridinol is reacted with chloroacetic acid to yield (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid.

  • Esterification: The carboxylic acid intermediate is treated with tert-butyl bromide or tert-butyl bromoacetate in the presence of a base (e.g., sodium hydride) to introduce the tert-butyl ester group .

Alternative methods leverage palladium-catalyzed hydrogenation for nitro group reduction in related compounds, though this step is omitted in the final synthesis of the target molecule .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Pyridone formation3-Nitro-2-pyridinol + chloroacetic acid60–75%
Esterificationtert-Butyl bromoacetate, NaH, THF50–65%

Structural and Crystallographic Insights

Conformational Analysis

X-ray crystallography of analogous tert-butyl pyridone derivatives reveals:

  • The tert-butyl group adopts an orthogonal orientation relative to the pyridone ring, minimizing steric hindrance .

  • The nitro group lies coplanar with the pyridone ring, facilitating resonance stabilization .

  • Hydrogen bonding: N–H···O interactions between the pyridone’s amide hydrogen and ester carbonyl oxygen stabilize dimeric structures in the solid state .

Applications in Pharmaceutical and Chemical Research

Role as a Synthetic Intermediate

While direct applications of tert-butyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are sparsely documented, structurally related pyridones are pivotal in:

  • Kinase inhibitor development: Pyridone derivatives exhibit inhibitory activity against kinases like KDR, implicated in cancer angiogenesis .

  • Antiviral agents: Nitro-substituted pyridones are explored for their activity against viral proteases .

  • Radical chemistry: tert-Butyl groups enhance stability in nitroxide radicals used as spin labels in biophysical studies .

Recent Advancements

  • Chiral synthesis: Asymmetric hydrogenation of similar nitro-pyridones enables access to enantiomerically pure intermediates for protease inhibitors .

  • Polymer chemistry: Bulky tert-butyl esters improve solubility in polymer precursors, aiding controlled radical polymerization .

ParameterRecommendationSource
Storage temperatureRoom temperature (15–25°C)
StabilityStable under inert atmosphere
IncompatibilitiesStrong acids/bases, oxidizers

Future Directions and Research Gaps

Underexplored Areas

  • Solubility and pharmacokinetics: Empirical data on aqueous solubility and bioavailability are lacking, limiting drug development applications .

  • Catalytic applications: Potential as a ligand in transition-metal catalysis remains unexplored.

  • Green synthesis: Development of solvent-free or microwave-assisted routes could improve sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator